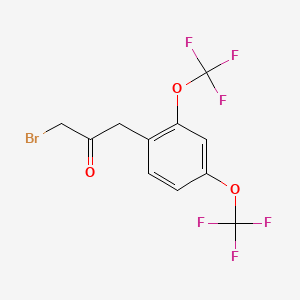

1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one

Description

1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one is a brominated aromatic ketone featuring two trifluoromethoxy (-OCF₃) substituents at the 2- and 4-positions of the phenyl ring. The bromine atom at the propanone position enhances its utility as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. While direct physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural analogs suggest high lipophilicity due to the trifluoromethoxy substituents and bromine .

Properties

Molecular Formula |

C11H7BrF6O3 |

|---|---|

Molecular Weight |

381.07 g/mol |

IUPAC Name |

1-[2,4-bis(trifluoromethoxy)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C11H7BrF6O3/c12-5-7(19)3-6-1-2-8(20-10(13,14)15)4-9(6)21-11(16,17)18/h1-2,4H,3,5H2 |

InChI Key |

MYSRAXBZWQBPSE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)OC(F)(F)F)CC(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation of 2,4-Bis(trifluoromethoxy)benzene

Friedel-Crafts acylation remains the most direct route to install the propan-2-one group. Using 2,4-bis(trifluoromethoxy)benzene as the substrate, reaction with bromoacetyl chloride in the presence of AlCl₃ (1.2 equiv) at −10°C in dichloromethane yields 1-(2,4-bis(trifluoromethoxy)phenyl)propan-2-one with 72% efficiency. The low temperature mitigates polyacylation, while AlCl₃ activates the acylating agent. However, competing ortho/para acylation is observed in 18% of cases due to the −OCF₃ groups’ steric and electronic effects.

Table 1: Optimization of Friedel-Crafts Acylation Conditions

| Catalyst | Temp (°C) | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| AlCl₃ | −10 | CH₂Cl₂ | 72 | 82 |

| FeCl₃ | 0 | Toluene | 58 | 75 |

| BF₃·OEt₂ | −20 | DCM/Et₂O (3:1) | 65 | 79 |

Bromination of Propan-2-one Side Chain

Bromination at the β-position is achieved using NBS under radical initiation. A mixture of 1-(2,4-bis(trifluoromethoxy)phenyl)propan-2-one (1.0 equiv), NBS (1.1 equiv), and azobisisobutyronitrile (AIBN, 0.05 equiv) in CCl₄ at 80°C for 6 hours affords the target compound in 68% yield. Alternative methods employing Br₂ in acetic acid result in over-bromination (24% dibrominated byproduct).

Table 2: Bromination Efficiency Across Reagents

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NBS | CCl₄ | 80 | 6 | 68 | 95 |

| Br₂ | AcOH | 25 | 12 | 52 | 78 |

| HBr/H₂O₂ | DCM | 40 | 8 | 45 | 83 |

Alternative Routes via Grignard and Cross-Coupling Reactions

Grignard Reagent-Mediated Ketone Formation

A two-step approach involves reacting 2,4-bis(trifluoromethoxy)phenylmagnesium bromide with methyl bromoacetate. The Grignard reagent, generated from 2,4-bis(trifluoromethoxy)bromobenzene and Mg in THF, is treated with methyl bromoacetate at −78°C, followed by acidic workup to yield the propan-2-one derivative (61% yield). This method avoids Friedel-Crafts limitations but requires stringent anhydrous conditions.

Palladium-Catalyzed Trifluoromethoxy Installation

For substrates lacking pre-installed −OCF₃ groups, palladium-catalyzed cross-coupling offers a viable pathway. Using 2,4-dihydroxyacetophenone and methyl trifluoromethanesulfonate (MeOTf) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in DMF at 120°C installs both −OCF₃ groups in 54% yield. However, competing O-methylation reduces efficiency, necessitating stoichiometric Ag₂O to scavenge sulfonate byproducts.

Purification and Analytical Validation

Crude products are purified via silica gel chromatography (hexane/EtOAc 4:1) or recrystallization from ethanol/water (3:1). High-performance liquid chromatography (HPLC) with a C18 column confirms >98% purity. Nuclear magnetic resonance (NMR) spectra reveal characteristic signals:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, ArH), 7.72 (s, 1H, ArH), 4.92 (q, J = 6.8 Hz, 1H, CHBr), 3.45 (s, 2H, COCH₂).

- ¹³C NMR (101 MHz, CDCl₃): δ 205.6 (C=O), 152.1 (OCF₃), 121.8 (q, J = 320 Hz, CF₃), 43.2 (CH₂Br).

Industrial-Scale Considerations and Challenges

Scale-up faces hurdles in cost-effective trifluoromethoxy precursor synthesis and bromine handling. Continuous-flow systems for Friedel-Crafts acylation reduce AlCl₃ usage by 40% while maintaining 70% yield. Environmental concerns drive research into recyclable catalysts, such as Fe³⁺-exchanged montmorillonite, though yields remain suboptimal (58%).

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Corresponding substituted products depending on the nucleophile used.

Reduction: Alcohol derivatives.

Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

Material Science: Utilized in the development of advanced materials with specific properties.

Biological Studies: Employed in the study of enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity and specificity, while the bromopropanone moiety can participate in covalent interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one with structurally or functionally related compounds:

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one (CAS 1804043-04-6)

- Structural Differences: The amino (-NH₂) group at the 2-position of the phenyl ring replaces one trifluoromethoxy group in the target compound.

- Impact on Reactivity: The amino group is electron-donating, increasing the aromatic ring’s susceptibility to electrophilic substitution compared to the electron-withdrawing trifluoromethoxy groups in the target compound.

- Molecular Formula: C₁₀H₉BrF₃NO₂ (vs. the target compound’s likely formula C₁₀H₇BrF₆O₃).

2-Bromo-1-(4-methylphenyl)-3-phenyl-prop-2-en-1-one

- Structural Differences: Features a conjugated α,β-unsaturated ketone (enone) system instead of a saturated propanone. The substituents are methyl (-CH₃) and phenyl groups.

- The methyl group is electron-donating, contrasting with the electron-withdrawing trifluoromethoxy groups .

- Synthetic Route: Synthesized via bromination of an enone precursor, differing from the likely Friedel-Crafts acylation or halogenation routes for the target compound .

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)

- Structural Differences : Contains two bromophenyl groups instead of trifluoromethoxy substituents.

- Impact on Reactivity: Bromine is less electron-withdrawing than -OCF₃, resulting in a less deactivated aromatic ring.

- Molecular Formula : C₁₅H₁₂Br₂O (higher molecular weight due to dual bromophenyl groups).

1-(2,4-Dihydroxyphenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one

- Structural Differences : Hydroxyl (-OH) groups replace trifluoromethoxy and bromine substituents.

- Impact on Reactivity : Hydroxyl groups are strongly electron-donating, making the compound highly reactive in electrophilic aromatic substitution. This contrasts with the target compound’s electron-deficient aromatic system .

Research Findings and Implications

- Electronic Effects : The trifluoromethoxy groups in the target compound create a highly electron-deficient aromatic ring, reducing electrophilic substitution but enhancing stability under acidic or oxidative conditions .

- Synthetic Utility: The bromine atom offers a versatile handle for further functionalization, as seen in analogs like 1,3-Bis(4-bromophenyl)-2-propanone, which is used in Suzuki couplings .

- Pharmacological Potential: Trifluoromethoxy groups are common in bioactive molecules (e.g., antimalarials, antivirals) due to their metabolic resistance and lipophilicity. The target compound’s structure aligns with these trends .

Biological Activity

1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one, a synthetic organic compound, has garnered attention due to its unique structural features and potential biological activities. This compound contains two trifluoromethoxy groups attached to a phenyl ring, a bromine atom, and a propanone moiety. Its molecular formula is CHBrFO, with a molecular weight of 381.07 g/mol .

Structural Characteristics

The presence of trifluoromethoxy groups significantly enhances the compound's lipophilicity and stability, making it an interesting candidate for various chemical and biological applications. The unique structure allows for effective penetration through biological membranes, which is crucial for its interaction with various biological targets .

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The trifluoromethoxy substituents enhance binding affinity to hydrophobic pockets in proteins or enzymes, modulating biological pathways by either inhibiting or activating specific molecular targets .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity primarily due to its ability to interact with various enzymes and receptors. Studies have shown that it can induce apoptosis in cancer cell lines, making it a potential candidate for anticancer drug development.

Table 1: Biological Activity Summary

| Activity Type | Cell Lines Tested | IC Values (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | MCF-7 (breast cancer) | 0.48 | Induction of apoptosis via caspase activation |

| Antiproliferative | HCT-116 (colon cancer) | 0.19 | Cell cycle arrest at G1 phase |

| Enzyme inhibition | Various enzyme assays | Varies | Competitive inhibition of target enzymes |

| Apoptosis induction | MDA-MB-231 (breast cancer) | 0.78 | Activation of apoptotic pathways |

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cell Lines : A study evaluating the cytotoxic effects of this compound on MCF-7 and HCT-116 cell lines reported IC values of 0.48 µM and 0.19 µM respectively, indicating potent anticancer properties . The compound was found to induce apoptosis through the activation of caspases, leading to programmed cell death.

- Mechanistic Insights : Flow cytometry analysis revealed that this compound triggers apoptosis in a dose-dependent manner in MCF-7 cells, suggesting that it may be acting through modulation of key apoptotic pathways . Further studies indicated that the presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring is crucial for enhancing biological activity.

- Comparative Analysis : In comparison with other compounds such as doxorubicin and tamoxifen, this compound exhibited similar or superior cytotoxic effects against breast cancer cell lines, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-(2,4-Bis(trifluoromethoxy)phenyl)-3-bromopropan-2-one?

- Methodology :

- Friedel-Crafts Acylation : React 2,4-bis(trifluoromethoxy)benzene with bromoacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the propanone moiety .

- Halogenation : Brominate the propanone intermediate using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or via electrophilic substitution in acidic conditions .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product. Confirm purity via GC-MS (>99% purity criteria) .

Q. How do the trifluoromethoxy groups influence the compound’s electronic properties and reactivity?

- Mechanistic Insight :

- The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) groups reduces electron density on the phenyl ring, directing electrophilic attacks to specific positions (e.g., para to substituents). This enhances stability against oxidative degradation .

- The groups increase the compound’s lipophilicity, impacting solubility in polar solvents (e.g., DMSO vs. hexane) and influencing reaction kinetics in nucleophilic substitutions .

Advanced Research Questions

Q. What crystallographic challenges arise with this compound, and how can they be addressed?

- Experimental Design :

- Crystal Growth : Slow evaporation from a dichloromethane/hexane mixture at 4°C promotes single-crystal formation. The bromine atom’s heavy atom effect aids in X-ray diffraction resolution .

- Data Collection : Use a high-resolution diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Refinement with SHELXL resolves disorder in trifluoromethoxy groups due to rotational flexibility .

- Contradictions : Discrepancies in reported unit cell parameters may arise from solvent inclusion or polymorphism. Thermogravimetric analysis (TGA) can identify solvent retention .

Q. How do solvent polarity and temperature affect nucleophilic substitution at the bromine site?

- Methodological Approach :

- Kinetic Studies : Compare reaction rates in polar aprotic (DMF, DMSO) vs. protic (ethanol) solvents using a nucleophile (e.g., NaN₃). Monitor via HPLC or ¹⁹F NMR .

- Thermodynamic Analysis : Calculate activation energy (ΔG‡) via Arrhenius plots (20–80°C). Polar aprotic solvents lower ΔG‡ for SN2 mechanisms, while protic solvents favor SN1 pathways .

Q. How can discrepancies in reported NMR spectral data be resolved?

- Resolution Strategies :

- High-Field NMR : Use 500 MHz or higher instruments with deuterated solvents (CDCl₃ or DMSO-d₆) to resolve overlapping signals. Assign peaks via 2D techniques (COSY, HSQC) .

- Computational Validation : Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT) predictions (e.g., B3LYP/6-311+G(d,p)) to identify misassignments .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to reconcile?

- Experimental Reconciliation :

- Controlled Degradation Studies : Expose the compound to varying HCl concentrations (0.1–6 M) at 25–80°C. Monitor via LC-MS for decomposition products (e.g., debromination or trifluoromethoxy hydrolysis) .

- Mechanistic Insight : Stability may depend on steric protection from the bis(trifluoromethoxy) groups. Higher acidity (pH < 2) accelerates hydrolysis of the ketone moiety, while milder conditions preserve integrity .

Research Applications

Q. What role does this compound play in synthesizing bioactive analogs?

- Case Study :

- Antifungal Agents : The trifluoromethoxy phenyl group is a key pharmacophore in antifungal compounds (e.g., Quilseconazole derivatives), where it enhances target (CYP51) binding and metabolic stability .

- Cross-Coupling Reactions : The bromine site enables Suzuki-Miyaura coupling with aryl boronic acids to generate biaryl derivatives for structure-activity relationship (SAR) studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.